![molecular formula C13H16N2O2S B1468939 N-[(2,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine CAS No. 1283943-89-4](/img/structure/B1468939.png)
N-[(2,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine
Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole class of compounds. It has been extensively studied for its potential use in various scientific research applications.
Scientific Research Applications
Food Flavoring and Safety
This compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is used as a flavoring agent . It imparts a savory, meat-like aroma and is soluble in non-polar organic solvents. Its safety profile and specifications have been fully established, making it a valuable compound in the food industry for enhancing flavors while adhering to safety standards.
Pharmaceutical Impurity Standard
In pharmaceutical research, this compound serves as an impurity standard . It’s crucial for ensuring the purity and quality of pharmaceutical products. By serving as a benchmark for impurity profiling, it aids in the identification and quantification of potential impurities during drug synthesis and manufacturing.
Anticancer Research
There’s ongoing research into the anticancer properties of related thiazole derivatives. These compounds, including N-[(2,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine, are being studied for their potential to inhibit the growth of cancer cells, making them promising candidates for developing new anticancer therapies.
Organic Synthesis
In the field of organic chemistry, this compound may be utilized as a reagent in the synthesis of more complex molecules . Its structure can be incorporated into various synthetic pathways, contributing to the development of new compounds with potential applications in different scientific domains.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Biochemical Pathways
It’s worth noting that similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s worth noting that similar compounds have been found to be soluble in many organic solvents, such as alcohols and ethers .
Result of Action
Action Environment
It’s worth noting that similar compounds are stable with oxygen and heat, but degrade under light conditions .
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-8-18-13(15-9)14-7-10-4-5-11(16-2)6-12(10)17-3/h4-6,8H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQAXZYYGIPPIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NCC2=C(C=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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